molecular formula C8H13NO5 B7981597 (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate

(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate

Cat. No.: B7981597
M. Wt: 203.19 g/mol
InChI Key: KQDINXPFNRAZTK-KNCHESJLSA-N
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Description

(1R,5S)-3-Oxa-8-azabicyclo[321]octane oxalate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate typically involves the formation of the bicyclic core through cyclization reactions. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of products depending on the nucleophile used.

Scientific Research Applications

(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites that are not accessible to linear molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate apart from similar compounds is its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure. This unique configuration can result in different chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-6-4-8-3-5(1)7-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDINXPFNRAZTK-KNCHESJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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